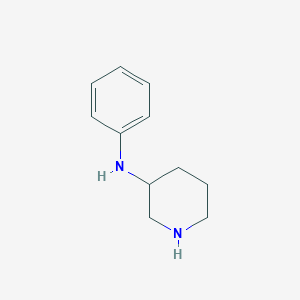

N-phenylpiperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDNZFYQBNCCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393119 | |

| Record name | N-phenylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100240-05-9 | |

| Record name | N-phenylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of N Phenylpiperidin 3 Amine

Stereoselective Synthesis of N-Phenylpiperidin-3-amine and its Chiral Derivatives

The control of stereochemistry is paramount in the synthesis of bioactive molecules. For N-phenylpiperidin-3-amine and its analogs, achieving specific stereoisomers is often crucial for their intended biological activity. Both enantioselective and diastereoselective approaches have been developed to address this challenge.

Enantioselective Synthetic Routes for Specific Stereoisomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been employed to synthesize specific stereoisomers of N-phenylpiperidin-3-amine and related structures.

One notable approach involves the use of chiral catalysts. For instance, iridium(I) catalysts bearing P,N-ligands have been successfully used in the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, which can be precursors to chiral piperidines. mdpi.com Similarly, chiral copper(II) catalysts have been utilized for the enantioselective cyanidation of fluorosubstituted amines, leading to chiral piperidines after cyclization. mdpi.com The ring expansion of prolinols has also been explored as an efficient route to enantiomerically enriched 2-phenylpiperidin-3-ol derivatives. researchgate.net

Another powerful technique is enzymatic catalysis. The combination of photoredox and enzymatic catalysis has been demonstrated for the enantioselective synthesis of amines from cyclic imines in an aqueous solution. rsc.org This method utilizes a water-soluble iridium photosensitizer and a monoamine oxidase enzyme to selectively oxidize one enantiomer, leading to an enantioenriched product. rsc.org Opine dehydrogenase is another enzyme that has been used for the stereoselective synthesis of opine-type secondary amine carboxylic acids, which are structurally related to substituted piperidines. pu-toyama.ac.jp

Diastereoselective Synthesis Approaches for N-Phenylpiperidin-3-amine Analogues

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers within a molecule. Various methods have been developed for the diastereoselective synthesis of N-phenylpiperidin-3-amine analogues.

A common strategy is the diastereoselective reductive cyclization of acyclic precursors. For example, the reductive cyclization of amino acetals, prepared through a nitro-Mannich reaction, allows for the control of stereochemistry in the resulting piperidines. mdpi.com Another approach involves a [5+1] cyclization strategy to produce N-(hetero)aryl piperidines with high diastereoselectivity. mdpi.com

The Petasis boronic acid Mannich reaction is a versatile multicomponent reaction that can be used to generate β-amino alcohols with high diastereoselectivity. nih.gov By using chiral α-hydroxy aldehydes, enantiopure β-amino alcohols with anti diastereoselectivity can be produced. nih.gov Recent developments have introduced chiral biphenol catalysts that enable the synthesis of both syn and anti β-amino alcohols. nih.gov

Furthermore, the stereoselective synthesis of substituted piperidines can be achieved through the manipulation of existing stereocenters. For instance, a novel stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine was accomplished from D-mannitol, involving a highly stereoselective addition of a phenyl Grignard reagent to an allyl imine. researchgate.net

Reductive Amination Strategies in N-Phenylpiperidin-3-amine Synthesis

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the desired amine. wikipedia.orgpearson.com This method is widely used for the synthesis of N-phenylpiperidin-3-amine and its analogs due to its versatility and efficiency.

Development and Optimization of Reductive Amination Protocols

The direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single pot, is a common and efficient approach. wikipedia.org The reaction proceeds through an imine intermediate which is reduced in situ. wikipedia.orgpearson.com

Optimization of reaction conditions is crucial for achieving high yields and selectivity. For example, in the synthesis of primary amines via reductive amination, the choice of solvent and the amount of ammonia (B1221849) can significantly impact the outcome, with polar solvents like water often being optimal. The use of nanomicelles in water can also facilitate reductive amination between aldehydes or ketones and amines. organic-chemistry.org

Catalyst Systems for Reductive Amination in N-Phenylpiperidin-3-amine Synthesis

A variety of catalyst systems have been developed to facilitate reductive amination, including both homogeneous and heterogeneous catalysts.

Iridium-based catalysts have shown significant promise. Cp*Ir complexes with a 2-picolinamide moiety can effectively catalyze the direct reductive amination of ketones to primary amines. organic-chemistry.org Other iridium catalysts, such as Ir-QN1 and Ir-QN2 with quinolinol ligands, are suitable for synthesizing secondary and tertiary amines. kanto.co.jp For less sterically hindered secondary amines, Ir-PA1 and Ir-PA2 catalysts with picolinamide (B142947) ligands can provide high selectivity. kanto.co.jp

Iron-based catalysts offer a more earth-abundant and cost-effective alternative. An iron-catalyzed reductive amination of carbonyl compounds using ammonia has been developed, showing a broad substrate scope and good functional group tolerance. The key to this system is the use of a specific iron complex and an N-doped SiC material as a support.

Ruthenium-based catalysts , such as [RuCl₂(p-cymene)]₂ with Ph₂SiH₂, are highly efficient for the reductive amination of aldehydes with anilines, tolerating a wide range of functional groups. organic-chemistry.org

Other metal catalysts , including cobalt, rhodium, and copper, have also been employed. Cobalt-rhodium heterobimetallic nanoparticles can catalyze the tandem reductive amination of aldehydes with nitroaromatics under mild conditions. organic-chemistry.org A copper-catalyzed protocol for the reductive methylation of amines using formic acid and phenylsilane (B129415) has also been reported. organic-chemistry.org

Table 1: Catalyst Systems for Reductive Amination

| Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|

| Cp*Ir complexes with 2-picolinamide | Ketones | Primary amines | Uses ammonium (B1175870) formate (B1220265) as nitrogen and hydrogen source. organic-chemistry.org |

| Ir-QN1, Ir-QN2 (quinolinol ligands) | Aldehydes/Ketones | Secondary/Tertiary amines | High activity, suitable for a wide range of substrates. kanto.co.jp |

| Ir-PA1, Ir-PA2 (picolinamide ligands) | Aldehydes, Primary amines | Secondary amines | High selectivity for less sterically hindered amines. kanto.co.jp |

| Iron complex on N-doped SiC | Ketones, Aldehydes | Primary amines | Earth-abundant metal, reusable catalyst, good functional group tolerance. |

| [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Aldehydes, Anilines | Secondary/Tertiary amines | Highly chemoselective, tolerates various functional groups. organic-chemistry.org |

| Cobalt-rhodium nanoparticles | Aldehydes, Nitroaromatics | Amines | Tandem reaction under mild conditions. organic-chemistry.org |

| Copper catalyst | Amines, Imines | Methylamines | Uses formic acid as a C1 source and phenylsilane as a reductant. organic-chemistry.org |

Multi-Step Synthetic Sequences for N-Phenylpiperidin-3-amine and its Analogues

The synthesis of complex N-phenylpiperidin-3-amine analogues often requires multi-step reaction sequences. These sequences allow for the gradual construction of the target molecule with precise control over its structure and stereochemistry.

A common strategy involves the initial formation of a substituted pyridine (B92270) ring, followed by its reduction to the corresponding piperidine (B6355638). For example, 2-phenyl-3-aminopyridine, a key intermediate for 2-phenyl-3-aminopiperidine, can be synthesized from 2-chloro-3-aminopyridine via a Suzuki coupling with phenylboronic acid. researchgate.net The amino group is protected in situ as an imine during the coupling reaction. researchgate.net

Another multi-step approach involves the catalytic enantioselective conjugate addition to an unsaturated precursor, followed by a series of transformations to form the piperidine ring. For instance, the synthesis of a chiral key intermediate for the antidepressant paroxetine (B1678475) involves the conjugate addition of dimethyl malonate to 4-fluorocinnamaldehyde, followed by a telescoped sequence of imine formation, reduction, and lactamization. rsc.org

Protecting group strategies are often essential in multi-step syntheses to mask reactive functional groups while other parts of the molecule are being modified. youtube.com For example, a ketone can be protected as an acetal (B89532) during the reduction of an ester in another part of the molecule. youtube.com

Strategies for Carbon-Nitrogen Bond Formation in Piperidine Ring Construction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of piperidine synthesis. researchgate.net Reductive amination, which involves the condensation of an amine with an aldehyde or ketone followed by the reduction of the resulting imine, is a widely used method for C-N bond formation. nih.gov This strategy is particularly common in [5+1] annulation reactions for constructing the piperidine ring. nih.gov

Transition metal-catalyzed reactions are also pivotal in forming the N-aryl bond in N-arylpiperidines. tandfonline.com The Buchwald-Hartwig and Ullmann coupling reactions are prominent methods for linking an aryl group to the piperidine nitrogen, thereby creating a crucial C-N bond. tandfonline.com These reactions typically utilize palladium or copper catalysts. tandfonline.com For instance, copper-catalyzed Ullmann coupling has been successfully employed for the N-arylation of piperidine. tandfonline.com

Another approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which has proven effective for synthesizing various five-, six-, and seven-membered cyclic amines. organic-chemistry.org

A summary of key strategies for C-N bond formation in piperidine synthesis is presented in the table below.

| Reaction Type | Key Features | Catalyst/Reagents | Citation |

| Reductive Amination | Condensation of amine and carbonyl, followed by imine reduction. Common in [5+1] annulations. | Varies | nih.gov |

| Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling for N-arylation. | Palladium catalysts | researchgate.nettandfonline.com |

| Ullmann Coupling | Copper-catalyzed cross-coupling for N-arylation. | Copper catalysts | tandfonline.com |

| N-heterocyclization | Cyclization of primary amines with diols. | Cp*Ir complex | organic-chemistry.org |

Intramolecular Cyclization and Annulation Reactions in Piperidine Synthesis

Intramolecular reactions represent a powerful strategy for constructing the piperidine ring, often with high stereoselectivity. mdpi.com These reactions can be broadly categorized based on the type of bond being formed and the nature of the cyclization.

Intramolecular Cyclization:

Radical-Mediated Cyclization: This approach involves the generation of a nitrogen or carbon radical that subsequently cyclizes to form the piperidine ring. nih.gov For example, cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov

Gold-Catalyzed Cyclization: Gold catalysts have been shown to be effective in the cyclization of ortho-alkynyl-N-sulfonylanilines and but-3-yn-1-amines to form piperidine derivatives. beilstein-journals.org Another gold-catalyzed tandem protocol involves the isomerization of enynyl esters followed by an intramolecular [3+2] cycloaddition to yield polyfunctional piperidines. researchgate.net

Aza-Prins Cyclization: This reaction involves the cyclization of homoallylic amines with aldehydes, often promoted by a combination of a copper(I) complex and a Lewis acid like ZrCl4, to form 4-substituted piperidines. mdpi.com

Annulation Reactions:

Annulation reactions involve the formation of a new ring onto a pre-existing structure. For piperidine synthesis, [4+2] and [3+3] annulations are notable strategies. nih.gov

[4+2] Annulation: Palladium-promoted oxidative annulation of alkyl amides and dienes represents a formal [4+2] approach to piperidine synthesis. nih.gov Divergent intermolecular coupling strategies using bifunctional reagents can also lead to piperidines through a [4+2] pathway, often controlled by the choice of halogenating reagents and reaction conditions. nih.gov

[5+1] Annulation: A hydrogen borrowing [5+1] annulation method using an iridium(III) catalyst has been reported for the synthesis of substituted piperidines from diols and amines. nih.gov

The following table summarizes various intramolecular cyclization and annulation reactions for piperidine synthesis.

| Reaction Type | Key Features | Catalyst/Reagents | Citation |

| Radical-Mediated Cyclization | Involves nitrogen or carbon radical cyclization. | Cobalt(II) catalysts | nih.gov |

| Gold-Catalyzed Cyclization | Cyclization of alkynes and enynyl esters. | Gold catalysts | beilstein-journals.orgresearchgate.net |

| Aza-Prins Cyclization | Cyclization of homoallylic amines with aldehydes. | NHC-Cu(I) complex, ZrCl4 | mdpi.com |

| [4+2] Annulation | Oxidative annulation of amides and dienes. | Palladium catalysts | nih.gov |

| [5+1] Annulation | Hydrogen borrowing annulation of diols and amines. | Iridium(III) catalysts | nih.gov |

Derivatization of Pre-existing Piperidine Scaffolds for N-Phenylpiperidin-3-amine Analogues

The functionalization of a pre-existing piperidine ring is a versatile strategy for accessing a wide range of analogs. ru.nlnih.gov This approach is particularly useful for late-stage diversification in drug discovery programs. whiterose.ac.uk

One common method is the N-arylation of a piperidine derivative. As mentioned previously, Buchwald-Hartwig and Ullmann couplings are powerful tools for this transformation. tandfonline.com For example, various substituted aryl halides can be coupled with piperidine using a copper catalyst and a suitable ligand to afford N-arylated products in high yields. tandfonline.com

Another strategy involves the modification of functional groups already present on the piperidine ring. For instance, the ketone group of fluorinated piperidin-4-ones can be derivatized to create new libraries of compounds, such as spiro[piperidine-pyridoindoles], through reactions like the Pictet-Spengler cyclization. ru.nl Similarly, the amino group can be converted into ureas or other functional groups. ru.nl

The synthesis of N-phenylpiperidin-3-amine analogs can also be achieved by reacting a suitable piperidine precursor with an appropriate arylating agent. For example, the reaction of 3-aminopiperidine derivatives with aryl halides under catalytic conditions can yield the desired N-phenyl analogs. A patent describes a process for preparing 3-amino-piperidine compounds which are valuable intermediates for pharmaceutically active agents. google.com

The table below provides examples of derivatization strategies for piperidine scaffolds.

| Derivatization Strategy | Reaction | Reagents/Catalysts | Citation |

| N-Arylation | Buchwald-Hartwig or Ullmann Coupling | Palladium or Copper catalysts | tandfonline.com |

| Ketone Functionalization | Pictet-Spengler Cyclization | Acid catalyst | ru.nl |

| Amine Functionalization | Urea formation | Isocyanates | ru.nl |

| Suzuki Coupling | Coupling of a piperidine boronic acid derivative with an aryl halide | Palladium catalyst | nih.gov |

Green Chemistry Principles in N-Phenylpiperidin-3-amine Synthesis Research

The application of green chemistry principles to the synthesis of piperidines and other nitrogen heterocycles is a growing area of focus, aiming to reduce the environmental impact of chemical processes. acs.orgrasayanjournal.co.in This involves developing more sustainable reaction protocols and minimizing waste generation. fiveable.me

Development of Sustainable Reaction Protocols

Sustainable reaction protocols often focus on the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.net

Use of Greener Solvents: Water is an ideal green solvent, and its use in piperidine synthesis has been explored. semanticscholar.org For instance, a one-pot, three-component synthesis of highly substituted piperidines has been developed using sodium lauryl sulfate (B86663) (SLS) as a catalyst in water at room temperature. semanticscholar.org

Catalysis: The use of catalysts is a core principle of green chemistry as it can reduce energy requirements and waste. fiveable.meacs.org Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. rsc.org For example, nano γ-alumina supported Sb(V) has been used as a recyclable catalyst for the synthesis of bis-spiro piperidines. rsc.org Biocatalysis, using enzymes, also offers a sustainable approach, often providing high chemo- and regioselectivity, which minimizes the need for protecting groups and reduces waste. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The aforementioned SLS-catalyzed synthesis of piperidines in water at room temperature is a good example of an energy-efficient process. semanticscholar.org Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. researchgate.net

The following table highlights some sustainable reaction protocols for piperidine synthesis.

| Green Chemistry Approach | Example | Key Features | Citation |

| Green Solvents | SLS-catalyzed multicomponent reaction in water | Use of water as solvent, room temperature conditions | semanticscholar.org |

| Heterogeneous Catalysis | Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) | Recyclable solid acid catalyst | rsc.org |

| Biocatalysis | Chemo-enzymatic dearomatization of pyridines | High stereoselectivity, potential for reduced waste | acs.orgacs.org |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, solvent-free options | researchgate.net |

Structure Activity Relationship Sar and Medicinal Chemistry of N Phenylpiperidin 3 Amine Derivatives

Elucidation of Pharmacophoric Features within N-Phenylpiperidin-3-amine Derivatives

The pharmacophoric elements of N-phenylpiperidin-3-amine derivatives are centered around the spatial arrangement of the phenyl ring, the piperidine (B6355638) ring, and the amino group, which collectively define the molecule's ability to interact with biological macromolecules.

Impact of Substituent Modifications on Biological Activity and Receptor Affinity

Systematic alterations to the N-phenylpiperidin-3-amine core have been instrumental in the development of potent and selective ligands for various receptors. For instance, in the context of Liver X Receptor (LXR) agonists, the introduction of a N-phenylpiperidine substituent resulted in a compound with high potency for LXRα (42 nM) and over 6.3-fold selectivity against LXRβ (266 nM). acs.org This highlights the critical role of the N-phenylpiperidine moiety in achieving isoform-selective engagement. acs.org

In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. acs.orgresearchgate.net This demonstrates that conformational restriction through the incorporation of the piperidine ring can enhance biological activity. acs.orgresearchgate.net Further modifications, such as the substitution of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine, further increased activity tenfold, underscoring the importance of exploring different heterocyclic systems attached to the core structure. acs.orgresearchgate.net

The following table summarizes the impact of substituent modifications on the biological activity of N-phenylpiperidin-3-amine derivatives:

| Core Structure | Substituent Modification | Biological Target | Observed Effect on Activity |

| Maleimide (B117702) | N-phenylpiperidine at R² | LXRα/LXRβ | High potency for LXRα (42 nM), >6.3x selectivity over LXRβ acs.org |

| Pyrimidine-4-carboxamide | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | NAPE-PLD | 3-fold increase in inhibitory potency acs.orgresearchgate.net |

| Pyrimidine-4-carboxamide | Exchange of morpholine for (S)-3-hydroxypyrrolidine | NAPE-PLD | 10-fold increase in activity acs.orgresearchgate.net |

Conformational Analysis and its Influence on Ligand-Receptor Interactions

The three-dimensional conformation of N-phenylpiperidin-3-amine derivatives is a critical determinant of their interaction with biological targets. The piperidine ring typically adopts a chair conformation, and the orientation of the substituents can significantly impact binding affinity and efficacy.

The stereochemistry at the C3 and C4 positions of the piperidine ring has a profound effect on binding. In certain analogs, a syn-configuration can lead to a 24-fold higher activity compared to the anti-configured counterparts. vulcanchem.com This underscores the importance of stereochemical control in the design of potent ligands. The introduction of a methyl group at the C3 position, as seen in (3S,4R)-3-Methyl-4-N-phenylamino-piperidine, introduces steric and electronic effects that influence reactivity and binding interactions. vulcanchem.com The specific stereoisomer can exhibit significantly different biological activities. vulcanchem.com

Rational Design of N-Phenylpiperidin-3-amine Analogues for Targeted Biological Activity

The rational design of N-phenylpiperidin-3-amine analogues leverages the understanding of its structural and conformational properties to create compounds with optimized potency and selectivity for specific biological targets.

Exploration of the N-Phenylpiperidin-3-amine Moiety as a Privileged Structure

The N-phenylpiperidine motif is considered a "privileged structure" in medicinal chemistry. cambridgemedchemconsulting.comscielo.br This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them valuable starting points for drug discovery. cambridgemedchemconsulting.comscielo.br The versatility of the N-phenylpiperidine scaffold is evident in its presence in a wide array of bioactive molecules, including those with antipsychotic, anticancer, and neuroprotective properties. mdpi.comnih.gov

The N-benzyl piperidine motif, a closely related structure, is also recognized as a privileged structure due to its ability to engage in various interactions such as π-stacking, hydrophobic, and electrostatic interactions within a well-defined three-dimensional structure. cambridgemedchemconsulting.com This semi-rigid scaffold can present multiple hydrophobic residues without undergoing hydrophobic collapse, a desirable feature for ligand-receptor binding. cambridgemedchemconsulting.com

Strategies for Modulating Selectivity and Potency through Structural Variation

Medicinal chemists employ various strategies to modulate the selectivity and potency of N-phenylpiperidin-3-amine derivatives. These strategies often involve systematic structural modifications to fine-tune the compound's physicochemical properties and its interactions with the target protein. cambridgemedchemconsulting.com

One key strategy is the introduction of substituents at different positions of the phenyl and piperidine rings. For example, in the development of dopamine (B1211576) neurotransmission modulators, 3,5-disubstitution on the aryl ring of phenyl-piperidine compounds was found to significantly increase their potency compared to mono-substituted or 3,4-disubstituted analogs. google.com This specific substitution pattern also led to a decrease in off-target effects, such as those related to cardiac arrhythmia. google.com

Another approach involves the modification of the linker between the phenyl and piperidine rings. Studies on fentanyl analogs, which share the N-phenylpiperidine core, have shown that an ethylene (B1197577) group is the optimal bridge between the aromatic moiety and the piperidine nitrogen for maximal analgesic activity. nih.gov

The following table illustrates strategies for modulating selectivity and potency:

| Strategy | Example Modification | Target/Effect | Outcome |

| Aryl Ring Substitution | 3,5-disubstitution on the phenyl ring | Dopamine Neurotransmission | Increased potency and reduced side effects google.com |

| Linker Modification | Ethylene bridge between aromatic moiety and piperidine nitrogen | Opioid Receptors (Fentanyl analogs) | Optimal analgesic activity nih.gov |

| Piperidine Ring Substitution | Introduction of a methyl group at the C-3 position | Opioid Receptors (Fentanyl analogs) | Highly potent and long-acting compounds nih.gov |

N-Phenylpiperidin-3-amine in the Context of Specific Biological Target Engagement

For instance, in the pursuit of selective Liver X Receptor (LXR) agonists, a maleimide-based compound incorporating an N-phenylpiperazine at the R² position and a tert-butyl moiety at the R¹ position displayed high potency for LXRα (36 nM) and a 4-fold selectivity over LXRβ (156 nM). acs.org This finding confirmed that the maleimide framework is a suitable scaffold for developing LXR ligands with the desired selectivity profile. acs.org

In the development of neuropeptide FF (NPFF) receptor ligands, derivatives of 3-(aminomethyl)-1-benzyl-N-phenylpiperidin-3-amine have been synthesized. researchgate.net These compounds are designed to accommodate the key pharmacophoric elements—a phenyl and a guanidine (B92328) moiety—required for binding to NPFF receptors. researchgate.net

The following table provides examples of N-phenylpiperidin-3-amine derivatives and their engagement with specific biological targets:

| Derivative | Biological Target | Key Structural Features | Reported Activity |

| Maleimide derivative with N-phenylpiperazine | LXRα/LXRβ | Maleimide core, N-phenylpiperazine at R², tert-butyl at R¹ | Potent LXRα agonist (36 nM) with 4-fold selectivity over LXRβ acs.org |

| 3-(Aminomethyl)-1-benzyl-N-phenylpiperidin-3-amine derivative | Neuropeptide FF (NPFF) Receptors | Contains phenyl and guanidine moieties | Designed as NPFF receptor ligands researchgate.net |

| N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401) | NAPE-PLD | (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine substituents | Potent inhibitor (IC₅₀ = 72 nM) acs.orgresearchgate.net |

SAR Studies for Neurokinin 1 (NK1) Receptor Antagonism

The neurokinin 1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-established target for antiemetic and anxiolytic drugs. wikipedia.orgnih.gov The N-phenylpiperidine scaffold has been instrumental in the development of potent and selective NK1 receptor antagonists.

Research has shown that a piperidine ring is a key feature for selectivity for the NK1 receptor over other neurokinin, opioid, and serotonin (B10506) receptors. wikipedia.org Early non-peptide antagonists, such as CP-99,994, incorporate a 2-phenylpiperidine-3-amine core. nih.gov SAR studies on this scaffold revealed critical determinants for high-affinity binding. The stereochemistry at positions 2 and 3 of the piperidine ring is crucial; for instance, CP-99,994, the (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine enantiomer, is a potent antagonist, while its enantiomer, CP-100,263, is inactive. researchgate.net This highlights the importance of the specific dihedral angle between the substituents at the C-2 and C-3 positions for proper interaction with the receptor. wikipedia.org

Further modifications based on the CP-99,994 template led to compounds like L-733,060, where the 2-methoxy benzylamine (B48309) moiety was replaced with a 3,5-bistrifluoromethyl benzylether piperidine, a change that maintained high affinity. wikipedia.org The development of these antagonists has led to clinically approved drugs, such as Aprepitant, for the prevention of chemotherapy-induced nausea and vomiting. wikipedia.orgnih.gov

| Compound | Core Structure | Key Modifications | Biological Activity / Significance |

|---|---|---|---|

| CP-99,994 | (2S,3S)-2-Phenylpiperidin-3-amine | 3-Amino group substituted with a 2-methoxybenzyl group. | Potent and selective NK1 receptor antagonist. nih.govresearchgate.net |

| CP-100,263 | (2R,3R)-2-Phenylpiperidin-3-amine | Enantiomer of CP-99,994. | Inactive enantiomer, demonstrating stereochemical importance. researchgate.net |

| L-733,060 | Piperidine | Replacement of the 2-methoxy benzylamine of CP-99,994 with a 3,5-bistrifluoromethyl benzylether. | Improved oral bioavailability while maintaining high NK1 affinity. wikipedia.org |

| Aprepitant | Morpholine | A more complex structure developed from early piperidine-based antagonists. | Clinically approved NK1 antagonist for treating emesis. wikipedia.orgnih.gov |

SAR Investigations related to N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. acs.orgnih.gov The N-phenylpiperidine scaffold has been successfully incorporated into potent and selective inhibitors of this enzyme.

In the development of the first potent and selective NAPE-PLD inhibitor, LEI-401, SAR studies were conducted on a library of pyrimidine-4-carboxamides. acs.orgnih.govresearchgate.net These studies revealed that the conformational restriction of a flexible N-methylphenethylamine substituent by replacing it with a rigid (S)-3-phenylpiperidine group resulted in a threefold increase in inhibitory potency. acs.orgnih.govresearchgate.net This finding underscores the benefit of introducing the phenylpiperidine moiety to correctly orient the phenyl group for optimal interaction within the enzyme's binding site.

Further optimization showed that combining the (S)-3-phenylpiperidine at the R2 position with an (S)-3-hydroxypyrrolidine at the R3 position led to a tenfold increase in activity, yielding the nanomolar potent inhibitor LEI-401 (IC50 = 72 nM). acs.org This compound was identified as a suitable tool for investigating NAPE-PLD function both in vitro and in vivo. acs.orgnih.govresearchgate.net

| Compound / Modification | Core Scaffold | Structural Change | Impact on NAPE-PLD Inhibition (pIC50) |

|---|---|---|---|

| HTS-hit (Compound 2) | Pyrimidine-4-carboxamide | N-methylphenethylamine at R2; Morpholine at R3. | 6.09 ± 0.04 researchgate.net |

| Introduction of Phenylpiperidine | Pyrimidine-4-carboxamide | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine at R2. | 3-fold potency increase. acs.orgresearchgate.net |

| LEI-401 (Compound 1) | Pyrimidine-4-carboxamide | (S)-3-phenylpiperidine at R2; (S)-3-hydroxypyrrolidine at R3. | 7.14 ± 0.04 (10-fold increase vs. morpholine derivative). acs.org |

Investigation of Opioid Receptor Interactions and Related SAR (where the 3-amine isomer is relevant)

The phenylpiperidine framework is famously associated with opioid receptor ligands, most notably the 4-anilidopiperidine class, which includes fentanyl and its derivatives. nih.govtandfonline.com However, SAR studies have also explored substitutions at other positions of the piperidine ring, including the 3-position, to modulate activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Starting from the structure of Tramadol, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed and synthesized. ebi.ac.uk This work led to the discovery of compound 2a, a potent and selective µ-opioid receptor (MOR) ligand (Ki = 7.3 nM) that exhibited significant analgesic effects. ebi.ac.uk The high selectivity for the MOR over the DOR and KOR was attributed to steric hindrance. ebi.ac.uk

In another series, the SAR of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines was investigated. acs.org It was found that the N-substituent dramatically affects potency and selectivity. The N-methyl analog (4a) was a weak antagonist, whereas substituting the methyl with a phenylpropyl group (4b) resulted in a potent antagonist at µ, δ, and κ receptors, with Ki values of 0.88, 13.4, and 4.09 nM, respectively. acs.org This demonstrates that while the core 3,4-substituted phenylpiperidine provides the foundational structure, the N-substituent is a key modulator of opioid receptor pharmacology.

| Compound Series | Key Structural Feature | Example Compound | Opioid Receptor Affinity (Ki, nM) |

|---|---|---|---|

| 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives | 3-substituted piperidine | Compound 2a | μ (MOR): 7.3 ± 0.5 ebi.ac.uk |

| δ (DOR): 849.4 ± 96.6 ebi.ac.uk | |||

| κ (KOR): 49.1 ± 6.9 ebi.ac.uk | |||

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | 3,4-disubstituted piperidine | N-phenylpropyl analog (4b) | μ (MOR): 0.88 acs.org |

| δ (DOR): 13.4 acs.org | |||

| κ (KOR): 4.09 acs.org |

Development of Novel Chemical Entities Based on the N-Phenylpiperidin-3-amine Scaffold

The versatility of the N-phenylpiperidine scaffold has made it a valuable starting point for the development of novel chemical entities in various drug discovery programs. whiterose.ac.uk The successful application of this core in developing tool compounds and clinical candidates highlights its utility as a "privileged scaffold."

One prominent example is the development of LEI-401, the first potent and selective NAPE-PLD inhibitor. acs.orgresearchgate.net The identification of the 3-phenylpiperidine (B1330008) moiety as a key element for enhancing potency was a critical step in its discovery, providing researchers with a valuable chemical probe to study the biology of the NAE system. acs.orgnih.gov

In the realm of opioid research, the phenylpiperidine scaffold has been extensively modified beyond the classic fentanyl structure. Efforts to reduce side effects and modulate receptor profiles have led to the synthesis of new series of compounds. For example, replacing the propionyl group of fentanyl with substituted O-arylcarbamates or N-arylureas has generated new analogues with varying affinities for opioid and cannabinoid receptors, demonstrating the scaffold's tolerance for diverse functional groups. tandfonline.comtandfonline.com

Furthermore, the scaffold has been used to create bivalent ligands. Attempts have been made to synthesize molecules that combine the pharmacophore of fentanyl with an NK1 antagonist, aiming to create a single molecule with dual analgesic activity. nih.gov These efforts exemplify the ongoing innovation based on the foundational N-phenylpiperidine structure.

Pharmacological Research and Biological Activities of N Phenylpiperidin 3 Amine

Mechanism of Action Studies for N-Phenylpiperidin-3-amine and its Derivatives

The mechanism of action for compounds derived from the N-phenylpiperidin-3-amine scaffold is primarily understood through their interaction with specific biological receptors and the subsequent modulation of cellular signaling pathways.

Molecular Target Identification and Characterization

Research has successfully identified and characterized the molecular targets for several derivatives of N-phenylpiperidin-3-amine. A prominent area of investigation has been their activity as neurokinin (NK) receptor antagonists.

Specifically, the derivative (2S,3S)-(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, also known as GR203040, has been identified as a potent and orally bioavailable antagonist of the neurokinin 1 (NK1) receptor. nih.govacs.org The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and emesis. nih.govnih.gov The high affinity and selectivity of GR203040 for the NK1 receptor have made it a valuable tool in studying the physiological roles of the SP-NK1 pathway. nih.gov

Another closely related radiolabeled derivative, (2S,3S)-N-[[2-[11C]Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenyl-piperidin-3-amine ([11C]GR205171), was also developed as a potent NK1 receptor antagonist for use in positron emission tomography (PET) imaging. nih.gov This allows for the visualization and study of NK1 receptors in the central nervous system. nih.govnih.gov

While the primary focus has been on NK1 receptors, the broader phenylpiperidine class of compounds, to which N-phenylpiperidin-3-amine belongs, is known to interact with other targets. drugbank.comdrugbank.com For instance, the structurally similar N-phenylpiperidin-4-amine core is the backbone of fentanyl and its analogues, which are potent agonists of the μ-opioid receptor. biorxiv.org This suggests that modifications to the N-phenylpiperidine scaffold can significantly alter target specificity. Studies on benzomorphan (B1203429) analogues with N-phenyl substituents have also shown that modifications to the phenyl ring influence affinity for mu-opioid (MOP), kappa-opioid (KOP), and delta-opioid (DOP) receptors. researchgate.net

Receptor Binding Kinetics and Thermodynamics

The interaction between N-phenylpiperidin-3-amine derivatives and their molecular targets has been quantified through receptor binding studies. These investigations determine the affinity (how strongly the ligand binds) and kinetics (the rates of association and dissociation) of the compounds.

For the NK1 receptor antagonist GR203040, inhibition constant (pKi) values, which are a measure of binding affinity, were determined through competitive binding assays using a radiolabeled form of Substance P. The affinity was found to be high across various tissues and cell types. nih.gov In comparison, another potent NK1 antagonist, GR205171, also demonstrated high affinity for the human NK1 receptor. nih.gov

| Compound | Receptor/Tissue Source | pKi Value (Mean ± SEM or Value) | Reference |

|---|---|---|---|

| GR203040 | Human recombinant (CHO cells) | 10.3 ± 0.1 | nih.govnih.gov |

| GR203040 | U373 MG cells | 10.5 ± 0.2 | nih.gov |

| GR203040 | Rat cortex | 8.6 | nih.gov |

| GR205171 | Human recombinant (CHO cells) | 10.6 ± 0.22 | nih.govnih.gov |

| GR205171 | Rat cortex membrane | 9.5 ± 0.15 | nih.gov |

| GR205171 | Ferret cortex membrane | 9.8 ± 0.13 | nih.gov |

| CP-99,994 (Comparator) | Human recombinant (CHO cells) | 9.6 ± 0.1 | nih.govnih.gov |

Kinetic studies have revealed that small structural changes can significantly impact the binding characteristics. The NK1 receptor ligand [O-methyl-11C]GR205171 was found to have a slow dissociation rate from the receptor. nih.gov In an effort to create ligands more suitable for detecting changes in endogenous neurotransmitter levels, which requires reversible binding, analogues were synthesized. An ethyl analogue of [O-methyl-11C]GR205171 displayed more reversible binding characteristics, highlighting the sensitivity of binding kinetics to minor structural modifications. nih.gov The study of binding kinetics, including association and dissociation rates, is crucial as it can influence the therapeutic effectiveness and potential for reversal of a drug's effects. biorxiv.orguniversiteitleiden.nl

Signal Transduction Pathway Modulation by N-Phenylpiperidin-3-amine Analogues

Once a ligand like an N-phenylpiperidin-3-amine derivative binds to its receptor, it triggers a series of intracellular events known as a signal transduction pathway. wikipedia.orglifechemicals.com These pathways are the cell's mechanism for converting an external signal into a specific internal response. colorado.edu

The NK1 receptor, a target for many N-phenylpiperidin-3-amine derivatives, is a G protein-coupled receptor (GPCR). nih.gov When an antagonist like GR203040 binds to the NK1 receptor, it prevents the endogenous ligand, Substance P, from binding and activating the receptor. This blockade inhibits the subsequent G protein activation and the downstream signaling cascade. nih.govcolorado.edu

A common signaling pathway initiated by GPCRs involves the activation of enzymes that produce second messengers, such as cyclic AMP (cAMP). khanacademy.org These second messengers then activate protein kinases, like protein kinase A (PKA), which in turn phosphorylate other proteins, including transcription factors that regulate gene expression. khanacademy.orgnih.gov By blocking the initial receptor activation, N-phenylpiperidin-3-amine analogues can effectively inhibit this entire cascade. For example, cell-based assays can measure a compound's ability to inhibit forskolin-stimulated cAMP production, which is a direct measure of the compound's effect on the signaling pathway. google.com

Other relevant pathways, such as the mitogen-activated protein kinase (MAPK) cascade (involving Raf, MEK, and ERK kinases), are also frequently modulated by receptor activation and can be inhibited by receptor antagonists. khanacademy.orgnih.gov The ultimate effect of these compounds is to prevent the cellular responses normally triggered by the receptor, such as neuronal excitation in pain pathways or the emetic reflex.

In Vitro Pharmacological Investigations

In vitro studies are essential for characterizing the pharmacological profile of new compounds. These laboratory-based experiments utilize cells and isolated enzymes to determine a compound's activity and mechanism at a molecular level.

Cell-Based Assays for Receptor Activation and Inhibition Profiling

Cell-based assays are a cornerstone of pharmacological research, providing a functional readout of a compound's effect on a cell. For N-phenylpiperidin-3-amine derivatives, these assays are used to confirm their antagonist properties and to profile their activity.

A standard method involves using cultured cells that express the target receptor, such as Chinese Hamster Ovary (CHO) cells or human neuroblastoma cells (e.g., U373 MG, SH-SY5Y), which have been engineered to produce high levels of the human NK1 receptor. nih.gov Researchers can then measure the ability of a test compound to inhibit the receptor's activation by its natural ligand (e.g., Substance P). nih.govnih.gov The results of these inhibition studies are often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of inhibitor required to reduce the response by 50%).

| Assay Type | Cell Line | Purpose | Typical Measurement | Reference |

|---|---|---|---|---|

| Competitive Radioligand Binding | CHO, U373 MG | Determine binding affinity of NK1 antagonists | Inhibition of 3H-SP binding (pKi) | nih.gov |

| cAMP Inhibition Assay | CHO-K1 (overexpressing SSTR4) | Measure inhibition of G-protein signaling | Inhibition of forskolin-stimulated cAMP | google.com |

| Antiproliferative/Cytotoxicity Assay | NCI-60 cell line panel | Screen for broad anti-cancer activity | Percentage growth inhibition | mdpi.com |

| Antiviral Assay | MT-4, VERO-76 | Evaluate protection against viral cytopathogenicity | IC50 / EC50 | researchgate.net |

Beyond simple receptor inhibition, cell-based assays can assess a wide range of cellular effects. For example, compounds can be screened for antiproliferative activity against a panel of cancer cell lines or for antiviral efficacy in virus-infected cells. mdpi.comresearchgate.net These broader screens help to identify potential new therapeutic applications or off-target effects.

Enzyme Inhibition Assays and Kinetic Characterization

While many N-phenylpiperidin-3-amine derivatives are known for their receptor-mediated effects, the broader piperidine (B6355638) chemical class has also been investigated for direct enzyme inhibition. mdpi.com Enzyme inhibition assays are used to determine whether a compound can block the activity of a specific enzyme and to characterize the kinetics of this interaction.

These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. The results can yield an IC50 value, indicating the potency of the inhibitor. Further kinetic experiments can determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). researchgate.net

For example, piperidine-containing compounds have been designed to target enzymes like beta-secretase (BACE-1), which is implicated in Alzheimer's disease, and fungal enzymes involved in ergosterol (B1671047) biosynthesis. mdpi.com Other research has focused on the inhibition of enzymes like Glutathione S-Transferase Omega 1 (GSTO1-1) by compounds with different core structures, demonstrating the utility of these assays in drug discovery. osti.gov Such studies are crucial for understanding a compound's full biological activity profile, including potential drug-drug interactions through inhibition of metabolic enzymes like Cytochrome P450s (CYPs). researchgate.net

Membrane Permeability and Cellular Uptake Studies (excluding ADME specifics)

The ability of N-phenylpiperidin-3-amine derivatives to cross cellular membranes is a critical factor in their biological activity, particularly for targeting receptors within the central nervous system (CNS). Membrane permeability is largely governed by the physicochemical properties of the molecule, such as its size, polarity, and lipophilicity. uvigo.es The structure of N-phenylpiperidin-3-amine, which includes a piperidine ring and a phenyl group, provides a scaffold with inherent lipophilicity, a key characteristic for traversing the lipid bilayer of cell membranes. vulcanchem.com

The permeability of these compounds is influenced by several structural features:

Lipophilicity : The aromatic phenyl group contributes to the molecule's lipophilic character, which generally enhances its ability to pass through the hydrophobic core of cell membranes. vulcanchem.com For instance, studies on related piperidine derivatives have shown that increased lipophilicity can lead to better penetration of the blood-brain barrier (BBB). nih.gov

Hydrogen Bonding : The amine group in the piperidine ring is capable of forming hydrogen bonds. vulcanchem.com While essential for receptor interactions, an excessive number of hydrogen bond donors and acceptors can hinder membrane permeability. u-tokyo.ac.jp

Molecular Structure and Conformation : The three-dimensional shape of the molecule plays a role in how it interacts with the membrane. The flexibility of the piperidine ring allows for various conformations, which can affect its passive diffusion across membranes. vulcanchem.com Subtle changes to the structure, such as the addition of different substituents, can alter these properties and, consequently, cellular uptake. nih.gov

In the context of drug design, modifications to the N-phenylpiperidin-3-amine scaffold are often made to optimize this balance between water solubility and lipid permeability, ensuring the compound can reach its target site of action. scirp.org For example, the development of the neurokinin-1 (NK1) receptor antagonist GR205171, an analogue of N-phenylpiperidin-3-amine, was noted for its high affinity and its ability to penetrate the BBB, suggesting favorable membrane permeability characteristics. nih.govnih.gov

In Vivo Preclinical Research Models (excluding dosage and administration specifics)

Animal models have been instrumental in characterizing the in vivo effects of N-phenylpiperidin-3-amine derivatives, particularly their activity within the central nervous system.

Evaluation of Central Nervous System (CNS) Activity in Animal Models

Positron Emission Tomography (PET) imaging studies in rhesus monkeys using radiolabeled N-phenylpiperidin-3-amine analogues have provided direct evidence of their CNS activity. nih.govnih.gov These studies allow for the visualization and quantification of the compounds' distribution in the brain.

For example, PET studies with [11C]GR205171, a potent NK1 receptor antagonist derived from the N-phenylpiperidin-3-amine scaffold, showed significant uptake in the brains of rhesus monkeys. nih.gov The highest levels of radioactivity were observed in the striatum, a region known for its high density of NK1 receptors. nih.gov Another analogue, [11C]GR203040, also demonstrated rapid and significant uptake in the brain, with the highest concentration found in the thalamus. nih.gov These findings confirm that these compounds effectively cross the blood-brain barrier and bind to their target receptors in specific brain regions. The distribution of these ligands generally corresponds to the known distribution of Substance P and NK1 receptors in the brain, which are concentrated in areas like the basal ganglia, limbic areas, and neocortex. nih.gov

Neuropharmacological Effects of N-Phenylpiperidin-3-amine Analogues

The primary neuropharmacological effect of many studied N-phenylpiperidin-3-amine analogues is the antagonism of the neurokinin-1 (NK1) receptor. nih.govnih.gov The NK1 receptor is the main receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and emotional responses like stress and anxiety. nih.govnih.gov

By blocking the NK1 receptor, these compounds can modulate neurotransmitter systems. There is evidence of a spatial overlap and interaction between the NK1 receptor system and other neurotransmitters like serotonin (B10506). nih.gov Substance P can influence the serotonergic system, and by blocking its action, NK1 antagonists can indirectly affect serotonin availability. nih.gov This interaction is a key area of interest for the development of treatments for depression and other mood disorders. scirp.org The high affinity and selectivity of compounds like GR205171 for the human NK1 receptor have been confirmed in vitro using human cells expressing the recombinant receptor. nih.gov

Exploration of Potential Therapeutic Effects in Disease Models

The neuropharmacological properties of N-phenylpiperidin-3-amine analogues have led to their investigation in various disease models.

Nausea and Emesis : Given the role of Substance P and NK1 receptors in the pathways that control nausea and vomiting, antagonists based on this scaffold have shown potent antiemetic activity. nih.govscirp.orgsemanticscholar.org

Pain and Inflammation : As Substance P is a key mediator of pain signals and neurogenic inflammation, NK1 antagonists are studied for their potential analgesic and anti-inflammatory effects. nih.govscirp.org

Depression and Anxiety : The involvement of the Substance P/NK1 system in stress and emotional regulation has made these compounds candidates for treating depression and anxiety disorders. scirp.org

Parkinson's Disease : The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which has a related tetrahydropyridine (B1245486) core, is used to create animal models of Parkinson's disease by destroying dopaminergic neurons. wikipedia.org While distinct in its toxic effects, the study of MPTP highlights the ability of piperidine-based structures to interact with critical CNS pathways. Research into other 4-phenylpiperidine (B165713) derivatives has aimed to develop agents for treating CNS disorders, including those related to the dopamine (B1211576) system. google.com

Radioligand Development and Imaging Applications of N-Phenylpiperidin-3-amine Derivatives

The development of radiolabeled analogues of N-phenylpiperidin-3-amine has been crucial for in vivo imaging studies, enabling the non-invasive study of NK1 receptors in the living brain.

Design and Synthesis of Radiolabeled N-Phenylpiperidin-3-amine Analogues

The design of radioligands focuses on creating molecules that retain high affinity and selectivity for their target while being labeled with a positron-emitting isotope, most commonly Carbon-11 (B1219553) (11C) or Fluorine-18 (18F). nih.govnih.govmdpi.com

The synthesis of these radiolabeled compounds is a time-sensitive process due to the short half-life of the isotopes. For 11C-labeled compounds, the synthesis often involves the methylation of a precursor molecule using [11C]methyl iodide. nih.govnih.gov

A common synthetic route for producing [11C]GR205171 and [11C]GR203040 involves the following steps:

A precursor molecule (the desmethyl version of the final compound) is dissolved in a solvent like N,N-dimethylformamide. nih.govnih.gov

[11C]methyl iodide is produced in a cyclotron and trapped in the solution containing the precursor. nih.govnih.gov

The reaction mixture is heated to facilitate the methylation reaction. nih.govnih.gov

The final radiolabeled product is then purified using high-performance liquid chromatography (HPLC). nih.govnih.gov

This process has been optimized to achieve high radiochemical yields (around 45%) and purity (>98%) within a short total synthesis time (approximately 45 minutes). nih.govnih.gov Researchers have also explored synthesizing analogues with different radiolabeled alkyl groups (e.g., [11C]ethyl and [11C]propyl) to modify the binding characteristics of the ligand, aiming to create tracers with more reversible binding, which could be useful for measuring changes in endogenous neurotransmitter levels. nih.govresearchgate.net

Positron Emission Tomography (PET) Imaging Studies for Receptor Mapping

Positron Emission Tomography (PET) is a functional imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biochemical processes in vivo, such as the density and distribution of neuroreceptors. nih.govworldbrainmapping.org Derivatives of N-phenylpiperidin-3-amine have been successfully radiolabeled and employed as PET tracers to map the distribution of specific receptor systems within the brain, owing to their ability to be modified to bind with high affinity and selectivity to targets of interest. snmjournals.org

A notable area of research has been the development of ligands for the tachykinin NK1 receptor. The radioligand [¹⁸F]SPA-RQ, which incorporates the (2S,3S)-2-phenyl-piperidin-3-yl)amine structure, is a highly selective agent with subnanomolar affinity for the human NK1 receptor. snmjournals.org PET studies using this tracer have successfully quantified NK1 receptors in the human brain. snmjournals.orgsnmjournals.org A subsequent analog, ¹⁸F-FE-SPA-RQ, was developed to reduce radioactive accumulation in bone by slowing the rate of defluorination, further improving its properties for brain imaging. snmjournals.org Human PET studies with ¹⁸F-FE-SPA-RQ demonstrated the highest tracer uptake in the caudate and putamen, with the lowest levels observed in the cerebellum, which often serves as a reference region due to its low receptor density. snmjournals.orgsnmjournals.org

In the quest for reversible NK1 receptor ligands suitable for measuring changes in endogenous substance P levels, researchers synthesized carbon-11 labeled analogs of the N-phenylpiperidin-3-amine structure. researchgate.net One such ethyl analogue demonstrated moderate specific binding and reversible binding characteristics in rhesus monkeys, a desirable trait for a tracer intended to detect dynamic changes in neurotransmitter levels. researchgate.net In contrast, a propyl-analogue showed no specific binding in the striatum. researchgate.net

The versatility of the N-phenylpiperidin-3-amine scaffold extends to other receptor systems. For instance, derivatives have been explored for their potential to modulate dopaminergic systems in the brain. google.com Furthermore, related piperidine structures have been developed as PET radiotracers for other targets, such as the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), highlighting the broad applicability of piperidine-based compounds in neuroreceptor mapping. researchgate.net

The table below summarizes key PET imaging studies involving N-phenylpiperidin-3-amine derivatives for receptor mapping.

| Radioligand | Target Receptor | Key Findings | Reference |

| [¹⁸F]SPA-RQ | Tachykinin NK1 | High affinity and selectivity; enables in vivo quantification of NK1 receptors. | snmjournals.orgsnmjournals.org |

| ¹⁸F-FE-SPA-RQ | Tachykinin NK1 | High uptake in caudate and putamen; low uptake in cerebellum. | snmjournals.org |

| (2S,3S)-N-(1-(2- [1-¹¹C]ethoxy...)...amine | Tachykinin NK1 | Showed moderate, reversible specific binding in rhesus monkey striatum. | researchgate.net |

| (2S,3S)-2-phenyl-N-(1-(2- [1-¹¹C]propoxy...)...amine | Tachykinin NK1 | Displayed no specific binding in rhesus monkey striatum. | researchgate.net |

Evaluation of Brain Uptake and Distribution in Preclinical Models

The successful application of a PET radioligand depends critically on its ability to cross the blood-brain barrier (BBB) and achieve a distribution pattern in the brain that reflects the density of the target receptor with minimal non-specific binding. nih.govacs.org Preclinical evaluation in animal models is a fundamental step to characterize these properties for new chemical entities. nih.gov Derivatives of N-phenylpiperidin-3-amine have been subjected to such evaluations to determine their suitability for CNS imaging.

Preclinical PET studies in guinea pigs and monkeys using the NK1 receptor ligand [¹⁸F]SPA-RQ demonstrated high brain uptake and low non-specific binding. snmjournals.org This favorable profile was a prerequisite for its advancement to human studies. Similarly, two carbon-11 labeled NK1 receptor antagonists based on the N-phenylpiperidin-3-amine scaffold were studied in guinea pigs and rhesus monkeys. researchgate.net Both ligands showed a similar uptake distribution in the guinea pig brain. However, in rhesus monkeys, the ethyl analogue displayed moderate specific binding, whereas the propyl analogue did not, indicating that small structural modifications can significantly impact in-vivo performance. researchgate.net

The distribution of these tracers within the brain provides crucial information about target engagement. For example, studies with ¹⁸F-FE-SPA-RQ showed that regional radioactivity was highest in the putamen and caudate, followed by the parahippocampus and cerebral cortices, with the lowest activity in the cerebellum. snmjournals.org This distribution aligns with the known density of NK1 receptors in the primate brain.

However, not all derivatives exhibit favorable brain uptake. One study on a κ opioid receptor antagonist with a log P of 2.7, indicating good lipophilicity, showed a surprisingly low brain uptake of 0.15% of the injected dose per gram of tissue (% ID/g) five minutes after injection. scirp.org This was attributed to high retention of the radiotracer in peripheral organs such as the lungs, kidney, and liver. scirp.org This finding underscores the complex interplay of factors beyond simple lipophilicity that govern brain penetration and highlights the importance of comprehensive preclinical biodistribution studies.

The table below presents findings from preclinical evaluations of brain uptake and distribution for various N-phenylpiperidin-3-amine derivatives.

| Compound/Radioligand | Preclinical Model | Key Brain Uptake & Distribution Findings | Reference |

| [¹⁸F]SPA-RQ | Guinea Pig, Monkey | Demonstrated high brain uptake and low nonspecific binding. | snmjournals.org |

| (2S,3S)-N-(1-(2- [1-¹¹C]ethoxy...)...amine | Guinea Pig, Rhesus Monkey | Similar uptake distribution in guinea pig brain; moderate specific binding in rhesus monkey. | researchgate.net |

| (2S,3S)-2-phenyl-N-(1-(2- [1-¹¹C]propoxy...)...amine | Guinea Pig, Rhesus Monkey | Similar uptake distribution in guinea pig brain; no specific binding in rhesus monkey striatum. | researchgate.net |

| ¹⁸F-FE-SPA-RQ | Human | Highest radioactivity in putamen and caudate; lowest in cerebellum. | snmjournals.org |

| MeJDTic Analogue | Not Specified | Low brain uptake (0.15% ID/g at 5 min) attributed to high peripheral retention. | scirp.org |

Computational Chemistry and Molecular Modeling of N Phenylpiperidin 3 Amine

Quantum Chemical Studies of N-Phenylpiperidin-3-amine

Quantum chemical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of N-phenylpiperidin-3-amine. These methods provide a detailed picture of the molecule's electronic landscape and conformational preferences.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and physical properties. For N-phenylpiperidin-3-amine, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity.

Quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and global hardness are derived from HOMO and LUMO energies. These reactivity descriptors help in predicting how N-phenylpiperidin-3-amine will interact with other molecules. For instance, a lower ionization potential suggests a higher tendency to engage in reactions as an electron donor. scirp.org Mulliken population analysis can further reveal the distribution of charges on individual atoms, identifying potential sites for electrophilic and nucleophilic attack. tandfonline.com

| Quantum Chemical Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |

| Ionization Potential | Energy required to remove an electron. |

| Electron Affinity | Energy released upon gaining an electron. |

| Electronegativity | Tendency to attract electrons. |

| Global Hardness | Resistance to change in electron distribution. |

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring in N-phenylpiperidin-3-amine allows it to adopt various conformations. vulcanchem.com Conformational analysis is the study of these different spatial arrangements and their relative energies. libretexts.org The piperidine ring typically exists in a chair conformation to minimize steric and torsional strain. vulcanchem.comlibretexts.org The substituents on the ring, the phenyl group at the nitrogen and the amine group at position 3, can be in either axial or equatorial positions.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting how a ligand, such as N-phenylpiperidin-3-amine, might interact with a biological target, typically a protein receptor.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations can predict the binding mode and estimate the binding affinity of N-phenylpiperidin-3-amine to various protein targets. For instance, derivatives of N-phenylpiperidin-3-amine have been studied for their interaction with receptors like the neurokinin-1 (NK1) receptor. acs.orgresearchgate.net The docking process involves placing the ligand in the binding site of the receptor in multiple conformations and orientations and scoring them based on a force field that calculates the interaction energy. nih.gov

The results of these simulations can identify the most likely binding pose and provide a binding energy score, which is an estimate of the binding affinity. tandfonline.com This information is crucial for identifying potential biological targets and for the rational design of new derivatives with improved affinity and selectivity. nih.gov

Elucidation of Key Intermolecular Interactions

Beyond predicting binding poses, molecular docking studies elucidate the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors (like the N-H of the amine) and acceptors (like oxygen or nitrogen atoms on the protein).

Hydrophobic interactions: Occur between nonpolar regions of the ligand (e.g., the phenyl ring) and the protein.

π-π stacking: Interactions between aromatic rings, such as the phenyl group of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein.

π-cation interactions: Occur between the electron-rich phenyl ring and a positively charged amino acid residue. mdpi.com

Identifying these key interactions provides a detailed understanding of the molecular basis of recognition and can guide the modification of the ligand to enhance its binding properties. mdpi.com

Molecular Dynamics Simulations of N-Phenylpiperidin-3-amine in Biological Systems

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.org

By placing the N-phenylpiperidin-3-amine-receptor complex in a simulated biological environment (e.g., a water box with ions), MD simulations can:

Assess the stability of the docked pose: An unstable binding mode will likely see the ligand dissociate from the binding site during the simulation.

Reveal conformational changes: Both the ligand and the protein can change their conformations upon binding, and MD simulations can capture these dynamic adjustments.

Calculate binding free energies: More rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to provide more accurate estimates of binding affinity. nih.gov

MD simulations provide a more realistic representation of the biological system and can validate the findings from molecular docking studies, offering deeper insights into the dynamic nature of ligand-receptor interactions. nih.govmpg.de

Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic interactions between ligands like N-phenylpiperidin-3-amine derivatives and their biological targets. nih.gov These simulations model the movements of atoms in a ligand-receptor complex over time, offering a view of the binding process, the stability of the complex, and the conformational changes that occur upon binding. nih.govnih.gov

Research on analogous piperidine-based ligands demonstrates that MD simulations can identify the key amino acid residues within a receptor's binding pocket that are crucial for interaction. nih.gov For instance, studies on σ1 receptor ligands with a piperidine scaffold revealed that interactions within a lipophilic binding pocket consisting of specific residues are responsible for differing affinities. nih.gov The stability of the ligand within the binding site is assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. nih.gov This approach helps to elucidate the binding modes and rationalize the structure-activity relationships observed experimentally.

The dynamic nature of G protein-coupled receptors (GPCRs), a common target class for piperidine-containing compounds, presents a significant challenge for structural studies. acs.org MD simulations provide critical information on the stability of these complexes, helping to understand how a ligand can stabilize a particular receptor conformation, such as an active or inactive state. nih.govacs.org

Table 1: Key Interacting Residues for Piperidine Analogues in Receptor Binding Pockets Identified via Molecular Modeling

| Receptor Target | Key Interacting Residues | Study Focus | Reference |

|---|---|---|---|

| FMS-like tyrosine kinase-3 (FLT3) | K644, C694, F691, E692, N701, D829, F830 | Docking and MD simulations of pyrimidine-4,6-diamine-based compounds. | nih.gov |

| σ1 Receptor | Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206 | MD simulations of 4‐(2‐aminoethyl)piperidine derivatives to explain affinity differences. | nih.gov |

| Metabotropic Glutamate (B1630785) Receptor 2 (mGlu₂) | Flexible extracellular loops | Docking of fluorosulfonylphenyl molecules into a homology model of the allosteric binding site. | acs.org |

Solvent Effects and Conformational Changes

The conformation of N-phenylpiperidin-3-amine is significantly influenced by its environment, particularly the solvent. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. However, the orientation of the N-phenyl substituent (axial vs. equatorial) is subject to a conformational equilibrium that can be affected by solvent polarity. Computational studies on the parent N-phenylpiperidine show a preference for the equatorial conformer, with the energy difference between equatorial and axial forms being relatively small. researchgate.net

Quantum chemical calculations and gas-phase electron diffraction studies of N-phenylpiperidine have determined that the equatorial conformer is dominant, with the axial conformer present in a smaller fraction (e.g., an experimental ratio of 90:10). researchgate.net The energy barrier for the transition between these conformers is low, indicating conformational flexibility. researchgate.net

Solvent effects are often modeled computationally using implicit or explicit solvent models. Implicit models, such as the Generalized Born Continuum Solvent Model (GBMV), simulate the solvent as a continuous medium, which is computationally efficient for capturing the influence of an aqueous environment on molecular conformation and energetics. nih.gov Polar solvents can stabilize conformations with larger dipole moments, and protic solvents may form hydrogen bonds that influence the relative orientation of the phenyl and piperidine rings. These conformational changes can, in turn, affect the molecule's ability to bind to a receptor.

Table 2: Conformational Properties of N-Phenylpiperidine Analogues

| Compound | Method | Finding | Reference |

|---|---|---|---|

| N-phenylpiperidine | Quantum Chemistry (B3LYP, MP2), Gas-Phase Electron Diffraction (GED) | Exists as two conformers (equatorial and axial) with a calculated Eq:Ax ratio of approximately 9:1. | researchgate.net |

| 1-(3-Nitropyridin-2-YL)piperidin-4-amine | Crystallographic analysis, NMR | The piperidine ring maintains a chair geometry. Polar solvents stabilize conformations that maximize dipole moment alignment. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Phenylpiperidin-3-amine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For analogues of N-phenylpiperidin-3-amine, QSAR studies are essential for understanding which structural features are critical for their pharmacological effects and for designing more potent and selective molecules. researchgate.net

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities, typically expressed as IC₅₀ or EC₅₀ values. researchgate.net These values are often converted to a logarithmic scale (e.g., pIC₅₀) to achieve a more normal distribution for modeling. researchgate.net The three-dimensional structures of the molecules are then generated and optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain accurate geometries. researchgate.net

From these optimized structures, a large number of molecular descriptors are calculated. ptfarm.pl These descriptors quantify various aspects of the molecule's physicochemical properties, including steric, electronic, hydrophobic, and topological features. Statistical techniques, such as the Genetic Function Approximation (GFA) or Multiple Linear Regression (MLR), are employed to select a subset of descriptors that best correlates with the biological activity, resulting in a mathematical equation or model. researchgate.net

The predictive power of the generated QSAR model is rigorously validated. Internal validation is often performed using a leave-one-out cross-validation (Q²) technique, while external validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model development (R²pred). researchgate.net A robust and predictive QSAR model can then be used to forecast the biological activity of newly designed, unsynthesized compounds.

Table 3: Statistical Validation of QSAR Models for Phenylpiperidine Analogues and Related Structures

| Model Type | Target/Compound Series | Validation Parameter (r²) | Cross-validation Parameter (Q²) | Key Finding | Reference |

|---|---|---|---|---|---|

| CSP-SAR | Aminopiperidine conjugates for hASBT | 0.813 | 0.726 | Model successfully distinguished between high and low potency inhibitors. | nih.gov |

| GFA-MLR | Phenyl piperidine derivatives for SERT | 0.857 (R²train) | 0.793 | The model showed good predictive accuracy for antidepressant activity. | researchgate.net |

| CoMFA | N-phenylpyrimidine-4-amine derivatives for FLT3 | 0.983 | 0.802 | Established a reliable SAR with good external predictive power. | nih.gov |

| CoMSIA | N-phenylpyrimidine-4-amine derivatives for FLT3 | 0.965 | 0.725 | Contour maps provided insights for designing novel inhibitors. | nih.gov |

Identification of Structural Descriptors Influencing Activity

A key outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence biological activity. These descriptors provide a quantitative basis for the structure-activity relationships (SAR) of a compound series.

Studies on phenylpiperidine derivatives and related structures have highlighted several classes of important descriptors: